molecular formula C11H12O B13606363 3-(2,4-Dimethylphenyl)prop-2-enal

3-(2,4-Dimethylphenyl)prop-2-enal

Cat. No.: B13606363
M. Wt: 160.21 g/mol
InChI Key: FNVRKBJDPCPUQF-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethylphenyl)prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, attached to a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with acrolein in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as piperidine or pyridine, can also enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-3-(2,4-dimethylphenyl)prop-2-enal

InChI

InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h3-8H,1-2H3/b4-3+

InChI Key

FNVRKBJDPCPUQF-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C=CC=O)C

Origin of Product

United States

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